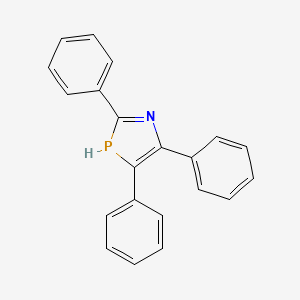
2,4,5-triphenyl-3H-1,3-azaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Triphenyl-3H-1,3-azaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring structure. This compound is part of the azaphosphole family, which is known for its aromatic properties and unique reactivity due to the presence of phosphorus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-triphenyl-3H-1,3-azaphosphole typically involves the cyclization of appropriate precursors. One common method includes the reaction of triphenylphosphine with azadienes under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Triphenyl-3H-1,3-azaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,4,5-Triphenyl-3H-1,3-azaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis due to its ability to stabilize metal complexes.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4,5-triphenyl-3H-1,3-azaphosphole involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in catalysis, the compound can coordinate with metal centers, altering their reactivity and facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Triphenyl-1H-1,2,3-triazole: Another heterocyclic compound with similar aromatic properties but different reactivity due to the absence of phosphorus.
2,4,5-Triphenylimidazole: Shares the triphenyl substitution pattern but has different electronic properties and reactivity due to the imidazole ring.
Uniqueness
2,4,5-Triphenyl-3H-1,3-azaphosphole is unique due to the presence of phosphorus in its ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific coordination chemistry and reactivity profiles.
Propiedades
Número CAS |
117949-41-4 |
|---|---|
Fórmula molecular |
C21H16NP |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-3H-1,3-azaphosphole |
InChI |
InChI=1S/C21H16NP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,23H |
Clave InChI |
KKAWAMKILUECIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


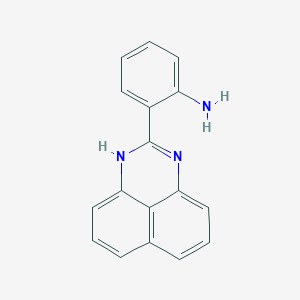
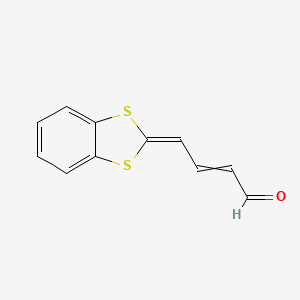
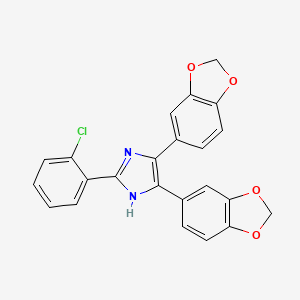
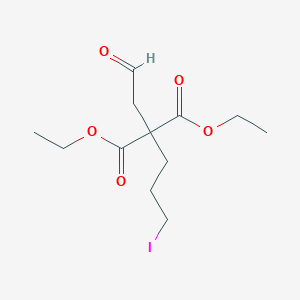
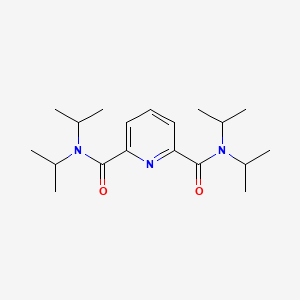
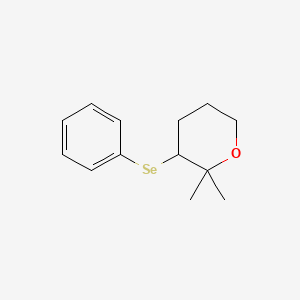
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
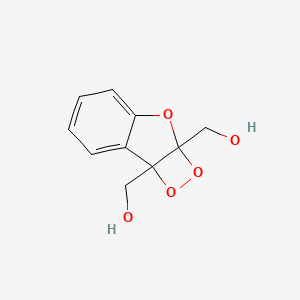
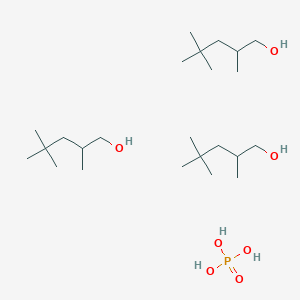
![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)
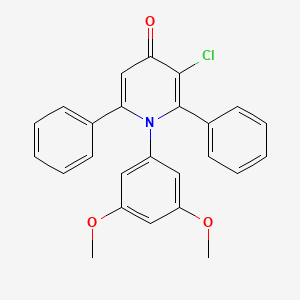
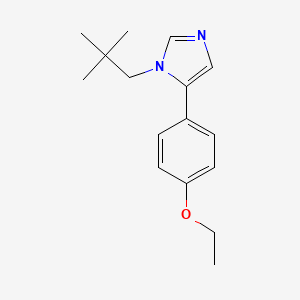
![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)
